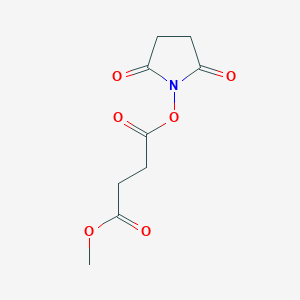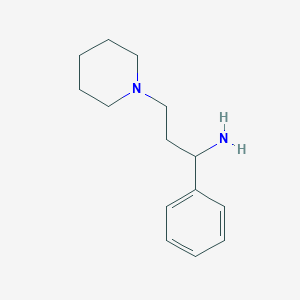
3-Propylcyclohexanone
Descripción general
Descripción
3-Propylcyclohexanone is an organic compound with the molecular formula C9H16O. It belongs to the class of cycloalkanones, which are cyclic ketones. This compound is characterized by a cyclohexane ring substituted with a propyl group at the third carbon and a ketone functional group. It is a colorless liquid with a distinct odor and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Propylcyclohexanone can be synthesized through several methods. One common method involves the alkylation of cyclohexanone with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the hydrogenation of 3-propylcyclohexene in the presence of a palladium catalyst. This method is advantageous as it provides a high yield of the desired product with minimal by-products.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-propylcyclohexene. The process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. This method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Propylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime using hydroxylamine hydrochloride.
Reduction: It can be reduced to 3-propylcyclohexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydroxylamine hydrochloride in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: this compound oxime.
Reduction: 3-Propylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Propylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Propylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This property makes it useful in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Propylcyclohexanone: Similar in structure but with the propyl group at the fourth carbon.
Cyclohexanone: Lacks the propyl group, making it less hydrophobic.
3-Methylcyclohexanone: Has a methyl group instead of a propyl group, affecting its reactivity and physical properties.
Uniqueness
3-Propylcyclohexanone is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly those requiring specific hydrophobic characteristics.
Propiedades
IUPAC Name |
3-propylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-4-8-5-3-6-9(10)7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWWMMYLTUDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551409 | |
| Record name | 3-Propylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69824-91-5 | |
| Record name | 3-Propylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)


![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)








